An In-Depth Technical Guide to 6'-Desmethyl-6'-carboxy Etoricoxib: The Principal Metabolite of Etoricoxib
An In-Depth Technical Guide to 6'-Desmethyl-6'-carboxy Etoricoxib: The Principal Metabolite of Etoricoxib
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug development and metabolism studies, a comprehensive understanding of a drug's metabolic fate is paramount. This guide provides a detailed technical overview of 6'-Desmethyl-6'-carboxy Etoricoxib, the principal metabolite of the selective COX-2 inhibitor, Etoricoxib. As the primary endpoint of Etoricoxib's metabolic pathway, a thorough characterization and robust analytical methodology for this compound are critical for pharmacokinetic, toxicological, and clinical studies. This document serves as a core resource for scientists and researchers, offering in-depth information on its identity, synthesis, metabolic generation, and analytical quantification.
Compound Identification and Physicochemical Properties
Chemical Identity:
6'-Desmethyl-6'-carboxy Etoricoxib is unequivocally identified by the Chemical Abstracts Service (CAS) number 349536-39-6 .[1][2][3][4] Its systematic IUPAC name is 5-[5-chloro-3-(4-methylsulfonylphenyl)-2-pyridinyl]pyridine-2-carboxylic acid.[2]
Molecular and Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 349536-39-6 | [1][3][4] |
| Molecular Formula | C₁₈H₁₃ClN₂O₄S | [2][3] |
| Molecular Weight | 388.82 g/mol | [1][3] |
| Synonyms | 6'-Carboxy etoricoxib, Etoricoxib acid, 5-Chloro-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine]-6'-carboxylic acid | [2][4] |
| Appearance | Not explicitly stated, but available as a reference standard.[1][3] | |
| Storage | 2-8°C Refrigerator | [1] |
Metabolic Pathway and Pharmacokinetic Significance
Etoricoxib undergoes extensive metabolism in humans, with less than 1% of the parent drug excreted unchanged in the urine.[5][6] The primary metabolic pathway involves the oxidation of the 6'-methyl group of the bipyridine core.[7][8] This biotransformation is a two-step process catalyzed predominantly by cytochrome P450 enzymes, with CYP3A4 playing a major role.[6][8]
Metabolic Transformation Workflow:
Caption: Metabolic conversion of Etoricoxib to its primary carboxylic acid metabolite.
Initially, Etoricoxib is hydroxylated to form the intermediate metabolite, 6'-hydroxymethyl Etoricoxib. This intermediate is then rapidly oxidized to the stable and major metabolite, 6'-Desmethyl-6'-carboxy Etoricoxib.[7][9][10] This carboxylic acid derivative is the most abundant metabolic product found in both urine and feces, accounting for over 65% of the total radioactivity in excretion studies.[9][10]
The formation of this polar metabolite facilitates the efficient elimination of the drug from the body, primarily through renal excretion. Understanding the rate and extent of formation of 6'-Desmethyl-6'-carboxy Etoricoxib is crucial for evaluating the overall clearance of Etoricoxib and for assessing potential drug-drug interactions that may affect its metabolism.
Synthesis of the Reference Standard
Conceptual Synthesis Workflow:
Caption: A conceptual workflow for the synthesis of the reference standard.
Key Experimental Considerations:
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Starting Material: A plausible starting material would be Etoricoxib itself or a synthetic intermediate where the 6'-methyl group is amenable to selective oxidation.
-
Oxidation of the Methyl Group: The initial oxidation to the hydroxymethyl intermediate would require a carefully controlled oxidation reaction to avoid over-oxidation or side reactions on the bipyridine ring system.
-
Oxidation to the Carboxylic Acid: The subsequent oxidation of the alcohol to the carboxylic acid can be achieved using a variety of standard oxidizing agents. The choice of reagent would depend on the stability of the molecule and the desired reaction conditions.
-
Purification: The final product would require rigorous purification, likely involving chromatographic techniques (e.g., column chromatography or preparative HPLC) followed by recrystallization to obtain a highly pure reference standard.
-
Characterization: The identity and purity of the synthesized standard must be confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
For researchers requiring this reference standard, it is commercially available from specialized chemical suppliers.[1][3]
Bioanalytical Methodology for Quantification
Accurate quantification of 6'-Desmethyl-6'-carboxy Etoricoxib in biological matrices is essential for pharmacokinetic and drug metabolism studies. Given its polar nature as a carboxylic acid, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice due to its high sensitivity, selectivity, and specificity.
While a specific validated method for this metabolite is not detailed in the provided search results, a robust LC-MS/MS method can be developed based on established principles for the analysis of drug metabolites.
Proposed LC-MS/MS Method Development Workflow:
Caption: A typical workflow for developing a bioanalytical LC-MS/MS method.
Step-by-Step Experimental Protocol (Hypothetical):
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Rationale: SPE is a robust technique for extracting and concentrating analytes from complex biological matrices, providing cleaner extracts than protein precipitation.
-
Protocol:
-
Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.
-
Load 0.5 mL of plasma or urine sample, pre-treated with a suitable buffer to ensure the analyte is in the appropriate ionic state.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the 6'-Desmethyl-6'-carboxy Etoricoxib with an acidified organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
-
Liquid Chromatography:
-
Rationale: Reversed-phase chromatography is well-suited for separating polar metabolites from endogenous components.
-
Parameters:
-
Column: A C18 column with a particle size of 1.8 to 3.5 µm.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
-
Mass Spectrometry:
-
Rationale: Tandem mass spectrometry provides high selectivity and sensitivity for quantification.
-
Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode should be evaluated. Given the carboxylic acid moiety, negative ion mode may provide better sensitivity.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 6'-Desmethyl-6'-carboxy Etoricoxib and a suitable internal standard (e.g., a stable isotope-labeled analog) must be optimized.
-
Hypothetical MRM Transition for Analyte: Based on its molecular weight of 388.82, the precursor ion [M-H]⁻ would be m/z 387.8. The product ions would need to be determined by fragmentation experiments.
-
Hypothetical MRM Transition for Internal Standard: For a ¹³C₆-labeled internal standard, the precursor ion [M-H]⁻ would be m/z 393.8.
-
-
-
Method Validation:
Any developed bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity
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Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
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Stability (Freeze-thaw, bench-top, long-term)
Conclusion and Future Perspectives
6'-Desmethyl-6'-carboxy Etoricoxib stands as a critical molecule in the comprehensive evaluation of Etoricoxib's pharmacology and safety. Its CAS number, 349536-39-6, provides a unique identifier for this principal metabolite. While its metabolic pathway is well-elucidated, this guide highlights the necessity for publicly available, detailed protocols for both its chemical synthesis and bioanalytical quantification. The development and validation of such standardized methods are imperative for ensuring data consistency and comparability across different research and clinical settings. Future research may focus on the potential pharmacological or toxicological activity of this metabolite, further solidifying our understanding of the complete clinical profile of Etoricoxib.
References
-
Pharmaffiliates. 6'-Desmethyl-6'-carboxy Etoricoxib. [Link]
-
Loh, G. O. K., Wong, E. Y. L., et al. (2022). Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. Molecules, 27(17), 5706. [Link]
-
ResearchGate. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. [Link]
-
PubChem. 6'-Desmethyl-6'-carboxy Etoricoxib. [Link]
-
Ghosh, A. K., et al. (2006). Development and Validation of an HPLC Method for Analysis of Etoricoxib in Human Plasma. Indian Journal of Pharmaceutical Sciences, 68(4), 463. [Link]
-
Rodrigues, A. D., et al. (2003). Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers. Drug metabolism and disposition: the biological fate of chemicals, 31(2), 224–232. [Link]
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Brum, L., et al. (2006). Validation of an LC-Tandem MS/MS Method for the Determination of Etoricoxib in Human Plasma and Pharmaceutical Formulations. Journal of Liquid Chromatography & Related Technologies, 29(1), 123-135. [Link]
-
ResearchGate. Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers. [Link]
-
Indian Journal of Pharmaceutical Sciences. Development and Validation of an HPLC Method for Analysis of Etoricoxib in Human Plasma. [Link]
-
ResearchGate. Absorption, Metabolism, and Excretion of Etoricoxib, a Potent and Selective Cyclooxygenase-2 Inhibitor, in Healthy Male Volunteers. [Link]
-
Ifrah, S., et al. (2024). Quantification of Etoricoxib in Low Plasma Volume by UPLC-PDA and Application to Preclinical Pharmacokinetic Study. Pharmaceuticals, 17(4), 501. [Link]
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PubMed. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. [Link]
- Google Patents. Process for the synthesis of etoricoxib.
-
Takemoto, J. K., et al. (2008). Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib. Clinical pharmacokinetics, 47(11), 703–720. [Link]
-
ResearchGate. Determination of etoricoxib in human plasma by liquid chromatography-tandem mass spectrometry with electrospray ionisation. [Link]
- Google Patents. The preparation method of the reference substance used for synthesizing etoricoxib.
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